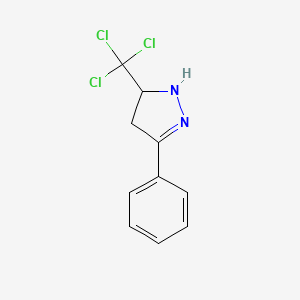
3-phenyl-5-(trichloromethyl)-4,5-dihydro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-phenyl-5-(trichloromethyl)-4,5-dihydro-1H-pyrazole” is a chemical compound with the molecular formula C9H5Cl3N2O . It is also known as "3-Phenyl-5-(trichloromethyl)-1,2,4-oxadiazole" .
Synthesis Analysis
The synthesis of this compound has been reported in a study . The 1-p-tosyl-2-pyrazolines were obtained from the cyclocondensation reaction of 4-alkyl (aryl)-4-alkoxy-1,1,1-trichloroalk-3-en-2-ones .Molecular Structure Analysis
The molecular weight of this compound is 263.51 . The SMILES string representation is ClC(Cl)(Cl)C1=NC(C2=CC=CC=C2)=NO1 .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Pyrazole compounds, including variants of 3-phenyl-5-(trichloromethyl)-4,5-dihydro-1H-pyrazole, have been synthesized using different acids. Their structures were characterized by X-ray crystal structure determination, revealing specific dihedral angles between pyrazole and substituted rings (Loh et al., 2013).
Role as an Intermediate in Synthesis
- 3-phenyl-1H-pyrazole, a related compound, is a key intermediate in synthesizing biologically active compounds. Various derivatives have been synthesized and optimized for potential applications in cancer therapy and molecular targeted therapy (Liu, Xu, & Xiong, 2017).
Antimicrobial Properties
- Certain derivatives of this compound have shown antimicrobial properties. For instance, compounds synthesized by condensation/cyclisation reactions exhibited antibacterial activity against various bacteria (Prabhudeva et al., 2017).
Application in Fluorescence Studies
- Pyrazoline derivatives, closely related to this compound, have been studied for their fluorescence properties. The effect of different solvents on their fluorescence was investigated, providing insights into their potential use in spectroscopic applications (Ibrahim et al., 2016).
Molecular and Structural Characterization
- Studies have focused on the molecular structure, tautomerism, and spectral analysis of pyrazole derivatives, which include this compound. These investigations are crucial for understanding the compound's behavior in different conditions and its potential applications (Arbačiauskienė et al., 2018).
Potential in Antidepressant Therapy
- Research has explored the antidepressant activity of pyrazole derivatives. This indicates a potential application in developing new therapeutic agents for treating depression (Mathew, Suresh, & Anbazhagan, 2014).
Application in Synthesis of Pyrazolines
- The compound has been used in the synthesis of pyrazolines, highlighting its role as an important intermediate in the creation of compounds with potential biological activities (Lim, Dolzhenko, & Dolzhenko, 2014).
Mécanisme D'action
Propriétés
IUPAC Name |
3-phenyl-5-(trichloromethyl)-4,5-dihydro-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl3N2/c11-10(12,13)9-6-8(14-15-9)7-4-2-1-3-5-7/h1-5,9,15H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCATEYJRKTHTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NN=C1C2=CC=CC=C2)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

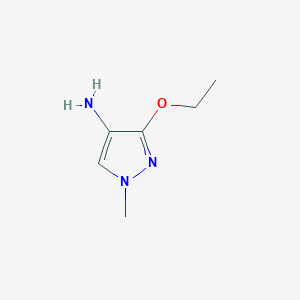
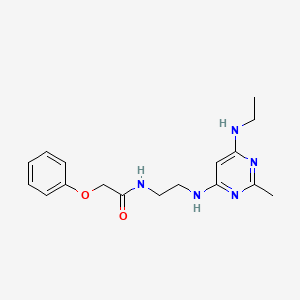
![2-(3,4-dichlorophenyl)-5-(3-fluorophenyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2515512.png)
![2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2515513.png)
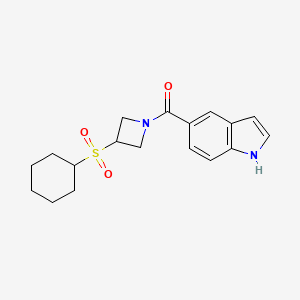
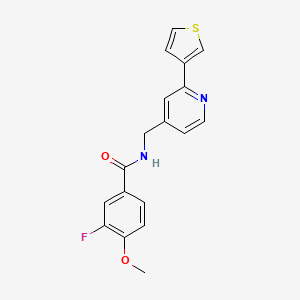
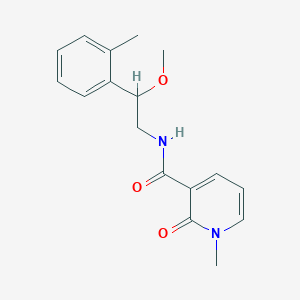
![N-[(4-fluorophenyl)methyl]-3H-benzimidazole-5-carboxamide](/img/structure/B2515518.png)
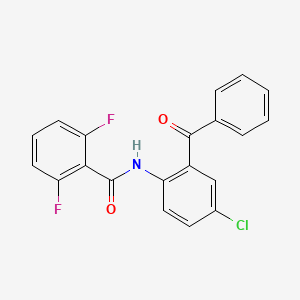
![3-(4-chloro-3-methylphenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide](/img/structure/B2515521.png)
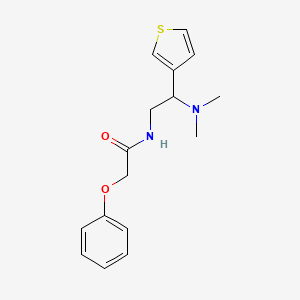
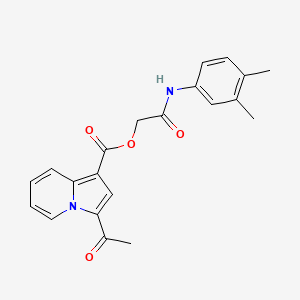
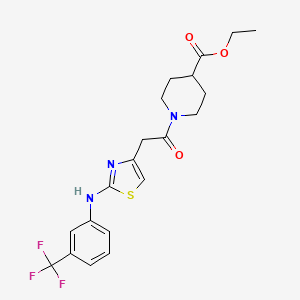
![1-(3-Iodo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one](/img/structure/B2515532.png)